molecular formula C19H22N4O2 B2784387 (1R,3s,5S)-3-(pyridin-2-yloxy)-N-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2108567-53-7

(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2784387
CAS RN: 2108567-53-7
M. Wt: 338.411
InChI Key: ZNJHHGBVNJIJHD-UHFFFAOYSA-N
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Description

(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Scientific Research Applications

Enantiomeric Bicyclic Pyrrolidine Derivatives

Enantiomerically pure bicyclic pyrrolidine derivatives, similar in structure to the requested compound, have been synthesized and used as efficient chiral auxiliaries in Michael-type reactions. These derivatives demonstrate the utility of bicyclic structures in enhancing reaction stereoselectivity, an important aspect in the development of new synthetic methodologies (Martens & Lübben, 1991).

Alpha7 Nicotinic Acetylcholine Receptor Agonists

Compounds featuring the azabicyclo[3.2.1]octane skeleton have been identified as potent and selective agonists of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR). These agonists are explored for the potential treatment of cognitive deficits in schizophrenia, demonstrating the role of these structures in modulating central nervous system activity (Wishka et al., 2006).

Gold(III) Tetrachloride Salt of L-cocaine

The study of the gold(III) tetrachloride salt of L-cocaine, which shares structural similarities with the requested compound, provides insights into the intermolecular interactions and crystal structure of azabicyclo[3.2.1]octane derivatives. Such investigations contribute to our understanding of the structural properties of these compounds (Wood, Brettell, & Lalancette, 2007).

Reactivity with Respect to Bases

Research into the reactivity of azabicyclo[3.2.1]octane derivatives with various bases highlights the chemical properties and potential synthetic applications of these compounds. Understanding their reactivity is crucial for their application in organic synthesis and the development of new chemical reactions (Ershov et al., 2001).

Mechanism of Action

Mode of Action

The exact mode of action of the compound is currently unknown. It is hypothesized that the compound interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular function .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure. The exact pathways and their downstream effects are currently under investigation .

Pharmacokinetics

Based on its chemical structure, it is predicted that the compound may have good bioavailability .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. The exact influence of these factors on the compound is currently unknown .

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(22-13-14-4-3-8-20-12-14)23-15-6-7-16(23)11-17(10-15)25-18-5-1-2-9-21-18/h1-5,8-9,12,15-17H,6-7,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHHGBVNJIJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CN=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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